molecular formula C10H12F2O B12308782 2-(2,4-Dimethylphenyl)-2,2-difluoroethan-1-ol

2-(2,4-Dimethylphenyl)-2,2-difluoroethan-1-ol

Cat. No.: B12308782
M. Wt: 186.20 g/mol
InChI Key: RTQALIVKBQMLQN-UHFFFAOYSA-N
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Description

2-(2,4-Dimethylphenyl)-2,2-difluoroethan-1-ol is an organic compound characterized by the presence of a difluoroethanol group attached to a dimethylphenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(2,4-Dimethylphenyl)-2,2-difluoroethan-1-ol typically involves the reaction of 2,4-dimethylphenyl magnesium bromide with difluoroacetaldehyde. The reaction is carried out under anhydrous conditions to prevent the hydrolysis of the Grignard reagent. The reaction mixture is then quenched with water to yield the desired product.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as distillation and recrystallization are employed to obtain high-purity products.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohols or alkanes.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Electrophilic substitution reactions often require catalysts like aluminum chloride (AlCl3) and conditions such as elevated temperatures.

Major Products Formed:

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of alcohols or alkanes.

    Substitution: Formation of substituted aromatic compounds.

Scientific Research Applications

2-(2,4-Dimethylphenyl)-2,2-difluoroethan-1-ol has diverse applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Explored for its potential therapeutic applications, such as in the development of new pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2-(2,4-Dimethylphenyl)-2,2-difluoroethan-1-ol involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in metabolic pathways, leading to altered cellular functions. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

  • 2,4-Dimethylphenyl isocyanate
  • N-(2,4-Dimethylphenyl)formamide
  • Amitraz

Comparison: 2-(2,4-Dimethylphenyl)-2,2-difluoroethan-1-ol is unique due to the presence of the difluoroethanol group, which imparts distinct chemical properties compared to its analogs. For instance, the difluoroethanol group can influence the compound’s reactivity, solubility, and biological activity, making it suitable for specific applications where other similar compounds may not be as effective.

Properties

Molecular Formula

C10H12F2O

Molecular Weight

186.20 g/mol

IUPAC Name

2-(2,4-dimethylphenyl)-2,2-difluoroethanol

InChI

InChI=1S/C10H12F2O/c1-7-3-4-9(8(2)5-7)10(11,12)6-13/h3-5,13H,6H2,1-2H3

InChI Key

RTQALIVKBQMLQN-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)C(CO)(F)F)C

Origin of Product

United States

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